molecular formula C19H29N3O3 B5381028 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide

4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B5381028
M. Wt: 347.5 g/mol
InChI Key: PVJCCHJHBYJPNV-UHFFFAOYSA-N
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Description

4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various neurological disorders. CPP is a piperazine derivative that has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. In

Mechanism of Action

4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can reduce the excitotoxicity that occurs in neurological disorders, which can lead to neuronal damage and death. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, increasing neurotrophic factor expression, and modulating inflammatory responses. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to improve mitochondrial function, which is important for maintaining cellular energy production and preventing cell death. These effects may contribute to the neuroprotective and cognitive-enhancing effects of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide.

Advantages and Limitations for Lab Experiments

4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity and specificity for the NMDA receptor. However, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety and efficacy of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments.

Future Directions

There are several future directions for research on 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, including investigating its potential use in combination with other drugs for the treatment of neurological disorders, exploring its effects on other neurotransmitter systems, and optimizing its dosing and delivery methods. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide may also have potential applications in the treatment of other conditions, such as traumatic brain injury and stroke. Further research is needed to fully understand the therapeutic potential of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide and to develop safe and effective treatment strategies.

Synthesis Methods

4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with 2,4-dimethoxybenzaldehyde to form 4-cyclohexyl-2,4-dimethoxybenzaldehyde. This intermediate is then reacted with piperazine in the presence of a catalyst to form 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide. The synthesis of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

4-cyclohexyl-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-16-8-9-17(18(14-16)25-2)20-19(23)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJCCHJHBYJPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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